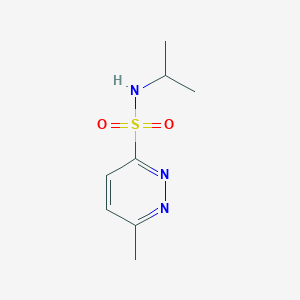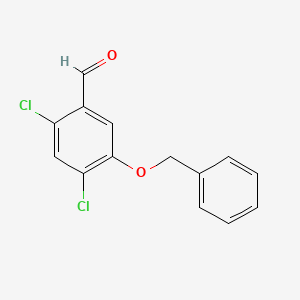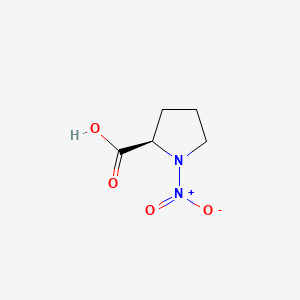
tributoxymethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributoxymethylsilane is an organosilicon compound with the molecular formula C₁₃H₃₀O₃Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributoxymethylsilane can be synthesized through the reaction of methyltrichlorosilane with 1-butanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously monitored. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through distillation or other separation techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tributoxymethylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silane .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of polymers, coatings, and other advanced materials .
Applications De Recherche Scientifique
Tributoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is investigated for its potential use in drug delivery systems and medical implants.
Mécanisme D'action
The mechanism of action of tributoxymethylsilane involves its ability to form strong bonds with various substrates through the silicon atom. The molecular targets include hydroxyl groups, amines, and other nucleophilic sites on the substrate. The pathways involved in its reactions include nucleophilic substitution and condensation reactions, which lead to the formation of stable siloxane bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tributoxymethylsilane include:
- Methyltrimethoxysilane
- Ethyltriethoxysilane
- Phenyltrimethoxysilane
Uniqueness
This compound is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its butoxy groups provide a balance between hydrophobicity and reactivity, allowing it to be used in diverse chemical environments .
Propriétés
Formule moléculaire |
C13H30O3Si |
|---|---|
Poids moléculaire |
262.46 g/mol |
Nom IUPAC |
tributoxymethylsilane |
InChI |
InChI=1S/C13H30O3Si/c1-4-7-10-14-13(17,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3,17H3 |
Clé InChI |
IAHONTJQHCFPGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(OCCCC)(OCCCC)[SiH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-](/img/structure/B13966065.png)
![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)




![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)






